molecular formula C11H8Cl2N2S B2441730 6-(2,4-Dichlorobenzyl)-3-pyridazinethiol CAS No. 241132-58-1

6-(2,4-Dichlorobenzyl)-3-pyridazinethiol

Cat. No. B2441730
CAS RN: 241132-58-1
M. Wt: 271.16
InChI Key: AOKAGOZDKVLYMU-UHFFFAOYSA-N
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Description

The compound “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” is a complex organic molecule that contains a pyridazinethiol group attached to a 2,4-dichlorobenzyl group. The 2,4-dichlorobenzyl group is a type of benzyl group which has two chlorine atoms attached to it . The pyridazinethiol group is a type of aromatic heterocycle containing nitrogen and sulfur .


Molecular Structure Analysis

The molecular structure of “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would likely be complex due to the presence of the dichlorobenzyl and pyridazinethiol groups. The dichlorobenzyl group would likely contribute to the molecule’s polarity and could potentially influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would likely depend on the specific conditions and reactants present. The dichlorobenzyl group could potentially undergo reactions like substitution or elimination, while the pyridazinethiol group could potentially participate in reactions like oxidation or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would depend on factors like its molecular structure and the presence of functional groups. For instance, the dichlorobenzyl group could potentially influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Future Directions

The future research directions for “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1H-pyridazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKAGOZDKVLYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=S)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorobenzyl)-3-pyridazinethiol

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